7-Fluoro-4-iodo-1H-indole
Overview
Description
7-Fluoro-4-iodo-1H-indole is a halogenated indole derivative, characterized by the presence of both fluorine and iodine atoms on the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-iodo-1H-indole typically involves halogenation reactions. One common method includes the iodination of 7-fluoroindole using iodine and an oxidizing agent such as sodium iodate in an acidic medium . The reaction is carried out under controlled temperature and pH conditions to ensure selective iodination at the desired position on the indole ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, purification, and crystallization steps to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-4-iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding indole oxides or reduction to remove halogen atoms.
Common Reagents and Conditions:
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Indole oxides and related compounds.
Reduction Products: Dehalogenated indoles.
Scientific Research Applications
7-Fluoro-4-iodo-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoro-4-iodo-1H-indole involves its interaction with biological targets through halogen bonding and hydrophobic interactions. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The iodine atom can form strong halogen bonds with biological macromolecules, influencing their function and activity . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 7-Fluoroindole
- 4-Iodoindole
- 7-Fluoro-1H-indole-2,3-dione
Comparison: 7-Fluoro-4-iodo-1H-indole is unique due to the simultaneous presence of fluorine and iodine, which imparts distinct reactivity and biological properties compared to its analogs. For instance, 7-Fluoroindole lacks the iodine atom, reducing its potential for halogen bonding, while 4-Iodoindole lacks the fluorine atom, affecting its lipophilicity and membrane permeability . The combination of these halogens in this compound makes it a valuable compound for various applications .
Properties
IUPAC Name |
7-fluoro-4-iodo-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMOERMZYRODHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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